molecular formula C14H16ClN3O B12238126 6-Chloro-4-(2,6-dimethylmorpholin-4-yl)quinazoline

6-Chloro-4-(2,6-dimethylmorpholin-4-yl)quinazoline

Cat. No.: B12238126
M. Wt: 277.75 g/mol
InChI Key: SKPJZHPFLIVMIE-UHFFFAOYSA-N
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Description

6-Chloro-4-(2,6-dimethylmorpholin-4-yl)quinazoline is a quinazoline derivative known for its significant biological activities. Quinazoline derivatives are widely studied due to their potential therapeutic applications, particularly in the field of oncology. This compound, with its unique structural features, has shown promise in various scientific research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4-(2,6-dimethylmorpholin-4-yl)quinazoline typically involves the reaction of 6-chloroquinazoline with 2,6-dimethylmorpholine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to enhance yield and purity are common practices in industrial settings.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-(2,6-dimethylmorpholin-4-yl)quinazoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminoquinazoline derivative, while coupling reactions can produce biaryl derivatives.

Scientific Research Applications

6-Chloro-4-(2,6-dimethylmorpholin-4-yl)quinazoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chloro-4-(2,6-dimethylmorpholin-4-yl)quinazoline involves its interaction with specific molecular targets. It is known to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways. By inhibiting these kinases, the compound can disrupt cancer cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-4-(2,6-dimethylmorpholin-4-yl)quinazoline is unique due to its specific substitution pattern, which imparts distinct biological activities. Its morpholine ring enhances its solubility and bioavailability, making it a valuable compound for further drug development.

Properties

Molecular Formula

C14H16ClN3O

Molecular Weight

277.75 g/mol

IUPAC Name

4-(6-chloroquinazolin-4-yl)-2,6-dimethylmorpholine

InChI

InChI=1S/C14H16ClN3O/c1-9-6-18(7-10(2)19-9)14-12-5-11(15)3-4-13(12)16-8-17-14/h3-5,8-10H,6-7H2,1-2H3

InChI Key

SKPJZHPFLIVMIE-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(O1)C)C2=NC=NC3=C2C=C(C=C3)Cl

Origin of Product

United States

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